H-Glu-Ala-pNA
Description
H-Glu-Ala-pNA (CAS: 99524-10-4) is a synthetic peptide substrate widely used in biochemical assays to study proteolytic enzyme activity. Its molecular formula is C₁₃H₁₉N₃O₆, with a molecular weight of 313.31 g/mol . The peptide features a glutamyl-alanine sequence linked to a para-nitroaniline (pNA) chromophore. Upon cleavage by specific proteases, the pNA group is released, enabling spectrophotometric detection at 405 nm . This compound is valued for its stability, specificity, and utility in enzyme kinetics studies, particularly for enzymes targeting glutamyl or alanine residues .
Properties
Molecular Formula |
C14H18N4O6 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1 |
InChI Key |
OGPGCXZGMQGPHC-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired this compound compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Ala-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic cleavage of the peptide bond releases p-nitroaniline.
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Major Products
The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
Scientific Research Applications
H-Glu-Ala-pNA is widely used in scientific research, including:
Biochemistry: As a substrate in chromogenic assays to measure enzyme activity.
Medicine: In diagnostic kits for detecting endotoxins and other pathogens.
Pharmaceuticals: In drug development to screen for enzyme inhibitors.
Industrial Applications: In quality control processes for detecting contaminants in biological products
Mechanism of Action
The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .
Comparison with Similar Compounds
Structural and Functional Differences
Peptide Length and Complexity: this compound has a short dipeptide sequence, making it ideal for studying enzymes with simple substrate requirements. In contrast, H-Glu-Ala-Leu-Phe-Gln-pNA contains five residues, enabling interaction with proteases requiring extended binding pockets . H-Glu(Ala-Gly-pNA)-OH incorporates a γ-glutamyl linkage, which may enhance resistance to non-specific cleavage compared to α-linked peptides .
Stereochemistry: H-D-Ala-pNA·HCl features a D-alanine residue, making it resistant to most L-amino-acid-specific proteases. This property is critical for studying enzyme stereospecificity .
Chromophore and Detection :
Enzyme Specificity and Kinetics
- This compound : Preferentially cleaved by glutamyl endopeptidases or proteases with specificity for acidic residues .
- H-Ala-Ala-Phe-pNA : Targets chymotrypsin-like enzymes due to the hydrophobic Phe residue at the P1 position .
- H-Glu-Ala-Leu-Phe-Gln-pNA : Its extended structure mimics natural polypeptide substrates, making it suitable for studying processive proteases (e.g., thermolysin) .
Commercial and Research Relevance
Biological Activity
H-Glu-Ala-pNA (N-[(2S)-2-amino-4-(4-nitrophenyl)butanoyl]-L-glutamic acid) is a synthetic peptide that has garnered attention for its biological activity, particularly as a substrate for various proteases. This article reviews its biochemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₅
- Molecular Weight : 342.32 g/mol
- CAS Number : 198551-00-7
This compound is characterized by a glutamic acid residue linked to an alanine and a para-nitroanilide (pNA) moiety, which is significant for its enzymatic activity and detection methods.
1. Substrate for Proteases
This compound is primarily recognized as a substrate for Chiba virus 3C-like protease (CVP). This property makes it valuable in studying viral protease activity, as it can be used to assess the efficiency of protease inhibitors in therapeutic applications .
2. Enzymatic Cleavage
Research indicates that this compound can be cleaved by specific enzymes, demonstrating its utility in biochemical assays. For instance, PeiW and PeiP enzymes have shown activity on this compound, indicating that the peptide bond between glutamate and alanine is susceptible to hydrolysis . This property is essential for understanding enzymatic mechanisms and developing inhibitors.
Case Study 1: Enzyme Activity Assay
In a study investigating the enzymatic activity of PeiW and PeiP, this compound was utilized to evaluate the cleavage efficiency of these endopeptidases. The results demonstrated that both enzymes effectively cleaved the substrate, confirming its role in enzyme kinetics studies. The study highlighted the importance of substrate specificity in enzyme design and function .
| Enzyme | Activity on this compound | Remarks |
|---|---|---|
| PeiW | Cleaved effectively | Endopeptidase domain present |
| PeiP | Cleaved effectively | Similar mechanism as PeiW |
Case Study 2: Therapeutic Applications
The potential therapeutic applications of this compound extend to antiviral drug development. As a substrate for viral proteases, it can be used to screen for compounds that inhibit these enzymes, which are crucial for viral replication. This approach has been employed in developing therapies against norovirus and other viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
